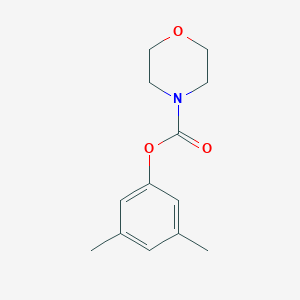

3,5-Dimethylphenyl 4-morpholinecarboxylate

Description

3,5-Dimethylphenyl 4-morpholinecarboxylate is a compound featuring a morpholine ring esterified with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl group is characterized by its electron-donating methyl substituents, which influence lipophilicity, steric effects, and electronic interactions in diverse applications such as herbicides, organic electronics, and polymer membranes .

Properties

IUPAC Name |

(3,5-dimethylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-7-11(2)9-12(8-10)17-13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXFXCOYLNFUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)N2CCOCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most straightforward route to 3,5-dimethylphenyl 4-morpholinecarboxylate involves converting 4-morpholinecarboxylic acid to its reactive acyl chloride derivative, followed by coupling with 3,5-dimethylphenol. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are typically employed to generate the acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon, displacing chloride.

Example Protocol

-

Acyl Chloride Formation : 4-Morpholinecarboxylic acid (1.0 equiv) is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) for 3–4 hours. The mixture is concentrated under reduced pressure to yield 4-morpholinecarbonyl chloride.

-

Esterification : The acyl chloride is dissolved in DCM and cooled to 0°C. 3,5-Dimethylphenol (1.2 equiv) and a base (e.g., triethylamine, 2.0 equiv) are added dropwise. The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography.

Yield and Optimization

Yields for this method typically range from 60% to 75%. Key optimizations include:

-

Solvent Choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) improve solubility.

-

Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.

-

Stoichiometry : A 20% excess of 3,5-dimethylphenol ensures complete conversion of the acyl chloride.

Table 1: Comparative Yields for Acyl Chloride-Mediated Esterification

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Et₃N | DCM | 12 | 72 |

| (COCl)₂ | Pyridine | THF | 18 | 68 |

Steglich Esterification Using Coupling Agents

Methodology and Advantages

The Steglich esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for direct coupling with 3,5-dimethylphenol. This method bypasses acyl chloride formation, making it suitable for acid-sensitive substrates.

Reaction Conditions

-

4-Morpholinecarboxylic acid (1.0 equiv), 3,5-dimethylphenol (1.1 equiv), DCC (1.5 equiv), and DMAP (0.2 equiv) are stirred in dry DCM at 0°C for 1 hour, then at room temperature for 24 hours.

-

The dicyclohexylurea (DCU) byproduct is removed by filtration, and the product is purified via recrystallization.

Yield and Limitations

Yields average 65–80%, with the following considerations:

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent DCC hydrolysis.

-

Side Reactions : DMAP accelerates the reaction but may promote epimerization in chiral systems.

Tetrabutylammonium Fluoride (Bu₄NF)-Mediated Synthesis

Innovative Approach from Recent Studies

A novel method utilizing Bu₄NF as a base enables direct esterification between 4-morpholinecarboxylic acid and 3,5-dimethylphenyl halides (e.g., bromide or iodide). This one-pot procedure avoids traditional activation steps by generating reactive carboxylate intermediates in situ.

Protocol

-

Deprotonation : 4-Morpholinecarboxylic acid (1.0 equiv) is treated with Bu₄NF (1.2 equiv) in DMF or THF, forming the tetrabutylammonium carboxylate.

-

Alkylation : 3,5-Dimethylphenyl iodide (1.5 equiv) is added, and the mixture is stirred at 60°C for 2–4 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Efficiency and Scope

-

Yield : 70–85% (higher in DMF due to better solubility).

-

Broad Applicability : Effective for aryl halides with electron-donating groups (e.g., methyl substituents).

Table 2: Bu₄NF-Mediated Esterification Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 2 | 85 |

| THF | 60 | 4 | 78 |

Knoevenagel Condensation and Related Strategies

Adaptation from Meldrum’s Acid Derivatives

A less conventional route involves condensing 3,5-dimethylphenol with a morpholine-derived carbonyl compound using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This method, inspired by the synthesis of tert-butyl morpholine carboxylates, proceeds via a nucleophilic addition-elimination mechanism.

Key Steps

Challenges and Yield

-

Yield : 40–55% (lower due to competing side reactions).

-

Optimization : Excess phenol and controlled pH improve efficiency.

Protection/Deprotection Strategies in Synthesis

Role of tert-Butoxycarbonyl (Boc) Groups

In multistep syntheses, protecting the morpholine nitrogen with a Boc group prevents unwanted side reactions. For example, Boc-protected 4-morpholinecarboxylic acid is esterified with 3,5-dimethylphenol, followed by acidic deprotection (e.g., HCl in dioxane).

Advantages

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, or sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Quinones or phenolic derivatives.

Reduction: Alcohols or amines.

Substitution: Nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: 3,5-Dimethylphenyl 4-morpholinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the interactions of morpholine derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators .

Medicine: Its morpholine moiety is a common structural feature in many bioactive molecules, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-morpholinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: PET Inhibition Activity of Selected Compounds

| Substituent | IC50 (µM) | Mechanism |

|---|---|---|

| 3,5-Dimethylphenyl | ~10 | Photosystem II inhibition |

| 3,5-Difluorophenyl | ~10 | Photosystem II inhibition |

| 2,5-Dimethylphenyl | ~10 | Photosystem II inhibition |

| 4-Chlorophenyl | >20 | Weak activity |

The meta-substitution pattern and lipophilicity of methyl groups enhance membrane permeability and target binding, while electron-withdrawing groups like fluorine optimize charge distribution for PET disruption .

Organic Light-Emitting Diodes (OLEDs)

In OLED emitters, 3,5-dimethylphenyl-modified phenoxazine (PXZ-Mes3B) achieved a high external quantum efficiency (EQE) of 22.8%, outperforming carbazole-based analogs (e.g., 2DAC-Mes3B) due to improved charge balance and emissive properties .

Table 2: Device Performance of 3,5-Dimethylphenyl-Based Emitters

| Emitter | EQE (%) | Key Feature |

|---|---|---|

| PXZ-Mes3B | 22.8 | Enhanced charge transport |

| 2DAC-Mes3B | <22.8 | Moderate efficiency |

| DAC-Mes3B | <22.8 | Lower efficiency |

The steric bulk of 3,5-dimethylphenyl groups reduces aggregation-induced quenching, while electron-donating methyl substituents stabilize excited states .

Crystal Structure and Solid-State Properties

In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, the asymmetric unit contains two molecules, leading to distinct crystal packing compared to mono-substituted analogs (e.g., 3-chlorophenyl derivatives). The meta-methyl groups induce torsional angles of 15–20° in the aryl-acetamide bond, influencing solubility and melting behavior .

Table 3: Crystallographic Data of Trichloro-Acetamides

| Substituent | Molecules per Unit | Space Group | Key Observation |

|---|---|---|---|

| 3,5-Dimethylphenyl | 2 | P-1 | High torsional flexibility |

| 3-Chlorophenyl | 1 | P21/c | Planar conformation |

| 3,5-Dichlorophenyl | 1 | C2/c | Rigid packing |

Polymer Membrane Performance

Poly(arylene ether sulfone)s (PAES) with 3,5-dimethylphenyl pendants demonstrated hydroxide conductivity of 39.9–49.8 mS cm⁻¹ at 80°C, attributed to the dense distribution of benzyl-type quaternary ammonium groups. Crosslinked membranes (e.g., CQPAES(1/4)) further improved stability and reduced swelling compared to linear analogs .

Table 4: Properties of 3,5-Dimethylphenyl-Modified PAES

| Property | QPAES(x/y) | CQPAES(1/4) |

|---|---|---|

| Hydroxide conductivity | 39.9–49.8 | 52.1 |

| Water uptake (%) | 45–60 | 38 |

| Alkaline stability | Moderate | High |

Morpholine Carboxylate Derivatives

Compared to methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate (), the hypothetical 3,5-dimethylphenyl analog would differ in electronic effects.

Table 5: Substituent Effects in Morpholine Carboxylates

| Substituent | Electron Effect | Molecular Weight | Potential Application |

|---|---|---|---|

| 3,5-Dimethylphenyl | Donating | ~290 (hypothetical) | Drug delivery, catalysis |

| 3,5-Dichlorophenyl | Withdrawing | 290.14 | Agrochemicals |

Biological Activity

3,5-Dimethylphenyl 4-morpholinecarboxylate (CAS No. 825608-26-2) is a compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 3,5-dimethylphenol with morpholine-4-carboxylic acid, typically using dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the morpholine moiety, which is prevalent in many bioactive compounds. Research indicates that this compound may serve as a valuable scaffold for developing enzyme inhibitors and receptor modulators.

Key Biological Activities:

- Anticancer Potential : Recent studies have highlighted its role in synthesizing anticancer compounds. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics .

- Enzyme Inhibition : The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, suggesting that it may inhibit certain enzymes or modulate receptor activities.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The morpholine moiety interacts with enzymes and receptors through non-covalent interactions such as hydrogen bonds and van der Waals forces.

- Modulation of Biological Pathways : By binding to specific targets, the compound may alter signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Case Study on Anticancer Activity : A study published in Anticancer Research demonstrated that derivatives of morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines. The study suggests that modifications to the structure of morpholine derivatives can enhance their anticancer properties .

- Enzyme Interaction Studies : Research has shown that compounds similar to this compound can serve as effective inhibitors for enzymes involved in metabolic pathways. These interactions are crucial for developing therapeutic agents targeting metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 3,5-Dimethylphenyl 4-piperidinecarboxylate | Piperidine ring | Potential neuroactive properties |

| 3,5-Dimethylphenyl 4-pyrrolidinecarboxylate | Pyrrolidine ring | Antimicrobial activity |

| 3,5-Dimethylphenyl 4-azepane carboxylate | Azepane ring | Modulation of CNS activity |

The presence of the morpholine ring in this compound contributes to its unique biological profile when compared to other cyclic amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.